molecular formula C16H14Cl4N2O B2874651 2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide CAS No. 301816-62-6

2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide

Cat. No.: B2874651
CAS No.: 301816-62-6
M. Wt: 392.1
InChI Key: IDAWYKYWKUWUKJ-UHFFFAOYSA-N
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Description

2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, a trichloroethyl group, and a chlorophenylamino group. Its molecular formula is C16H14Cl3N3O, and it has a molecular weight of 402.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, typically in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl4N2O/c17-12-7-4-8-13(10-12)21-15(16(18,19)20)22-14(23)9-11-5-2-1-3-6-11/h1-8,10,15,21H,9H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAWYKYWKUWUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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